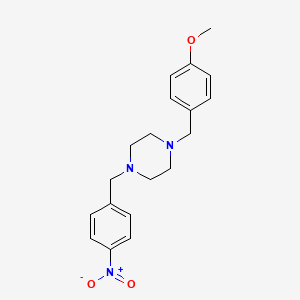![molecular formula C16H19N5O3S B5513824 4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)
4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to 4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide, often involves the creation of novel bioactive heterocyclic compounds. These synthesis processes are aimed at exploring the antimicrobial, anticancer, and enzyme inhibitory activities of these compounds. For instance, compounds have been synthesized with the intention of inhibiting carbonic anhydrase isozymes, which are relevant for various diseases such as glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide compounds has been a subject of extensive study, including crystal structure determination and Density Functional Theory (DFT) analysis. These studies provide insight into the optimized molecular structures, electrostatic potentials, and molecular orbitals of the compounds. For instance, the crystal structure of certain benzenesulfonamide derivatives has been analyzed, showing intermolecular interactions and contacts that contribute to their stability and potential bioactivity (Xiao et al., 2022).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include reactions with various nucleophiles, aiming to introduce bioactive moieties into the benzenesulfonamide scaffold. These reactions are crucial for producing compounds with targeted biological activities, such as inhibition of human carbonic anhydrase isoforms involved in several pathological conditions (Garaj et al., 2005).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystal structures, are essential for their application in biological systems. Understanding these properties helps in designing compounds with better bioavailability and stability. Investigations into the crystal structures of these compounds provide valuable information about their molecular conformations and potential intermolecular interactions in solid-state forms.
Chemical Properties Analysis
Benzenesulfonamide derivatives exhibit a range of chemical properties, including antimicrobial, anticonvulsant, and enzyme inhibitory activities. These properties are closely related to their molecular structure and the presence of specific functional groups. For instance, the introduction of ureido, triazine, or pyrrolidinone moieties into the benzenesulfonamide framework has been shown to significantly impact their activity as enzyme inhibitors, offering potential therapeutic applications (Supuran, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[4-(6-methylpyridazin-3-yl)piperazine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-12-2-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-3-5-14(6-4-13)25(17,23)24/h2-7H,8-11H2,1H3,(H2,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJTVJAFXPIZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(6-Methylpyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

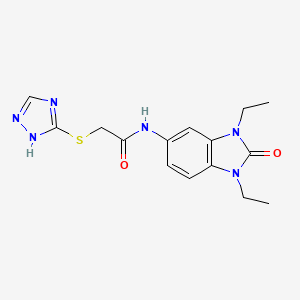


![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)
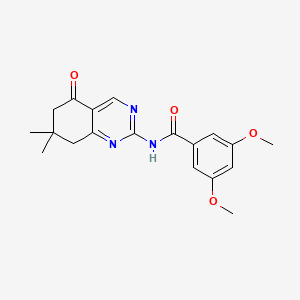
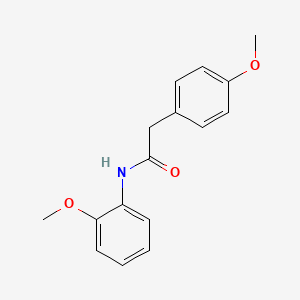
![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

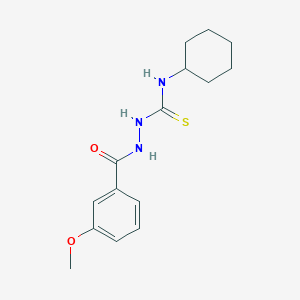
![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)
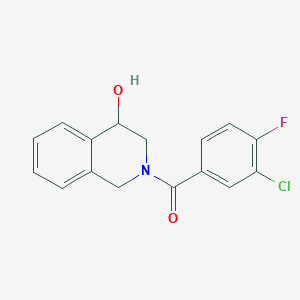
![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)
